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Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile
acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum,
Volixibat aims to reduce the systemic bile acid load, a key factor in the pathophysiology of
cholestatic liver diseases. This technical guide provides an in-depth analysis of Volixibat's core
intellectual property, summarizes key quantitative data from clinical trials, details relevant
experimental protocols, and visualizes its mechanism of action and clinical trial workflows.

Patent and Intellectual Property Landscape

The intellectual property surrounding Volixibat is primarily centered on its method of use and
formulation, rather than a composition of matter patent. Mirum Pharmaceuticals holds a
portfolio of patents and patent applications in the United States and internationally that protect
the use of Volixibat for treating various cholestatic liver diseases.

A key patent application, US20200375989A1, titled "Methods for treating cholestasis,"
discloses the use of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors,
including Volixibat, for treating cholestasis. The claims cover methods of administering a
therapeutically effective amount of an ASBTI to a subject in need thereof. The application
specifies various cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and
primary biliary cholangitis (PBC).
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Another significant international patent application, WO2023076243A1, also assigned to Mirum
Pharmaceuticals, further solidifies the intellectual property around the dosing and formulation of
ASBTIs like Volixibat. This application describes methods of dosing that can improve
gastrointestinal tolerability, a common side effect of IBAT inhibitors.

The claims in these patent applications generally cover:

o Methods of treating specific cholestatic liver diseases: This includes, but is not limited to,
PSC and PBC.

o Dosage regimens: The patents cover specific oral dosage ranges and frequencies of
administration.

o Patient populations: The claims often specify the patient population, such as adults with
cholestatic pruritus.

o Combination therapies: Some claims may extend to the use of Volixibat in combination with
other therapeutic agents.

This strategy of focusing on method-of-use and formulation patents provides a robust
intellectual property framework for Volixibat, even in the absence of a composition-of-matter
patent.

Mechanism of Action: Signaling Pathway

Volixibat's therapeutic effect stems from its inhibition of the lleal Bile Acid Transporter (IBAT),
also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is
primarily responsible for the reabsorption of bile acids from the small intestine back into the
enterohepatic circulation. By blocking IBAT, Volixibat disrupts this process, leading to a series
of downstream effects that alleviate the symptoms of cholestatic liver diseases.
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Clinical Trial Data

Volixibat is currently in Phase 2 clinical development for Primary Sclerosing Cholangitis (PSC)
and Primary Biliary Cholangitis (PBC). The two key ongoing studies are the VISTAS trial (for
PSC) and the VANTAGE trial (for PBC).

VANTAGE Study (NCT05050136) - PBC

Interim analysis of the VANTAGE study has shown promising results in patients with PBC-
associated pruritus.[1][2]

Endpoint

Volixibat (20mg
BID)

Volixibat (80mg
BID)

Placebo

Mean Change in Adult

IltchRO Score from

-3.84 (p<0.0001)[3]

-3.79 (p<0.0001)[3]

-1.50 (p=0.0149)[3]

Baseline

Placebo-Adjusted

Difference in IltchRO -2.34 (p=0.0090)[3] -2.29 (p=0.0075)[3] N/A

Score

Patients with >50%
Reduction in Serum
Bile Acids

75%[1][2] 75%[1][2] Not Reported

Significant

Improvement in Yes[1][2] Yes[1][2] No[1][2]

Fatigue (by week 16)

VISTAS Study (NCT04663308) - PSC

The VISTAS study is currently ongoing, and while specific efficacy data from the interim
analysis has not been publicly released to the sponsor and investigators to maintain the study's
integrity, an independent data review committee has recommended the continuation of the
study with the 20mg twice-daily dose.[4][5] This suggests that the trial has met a prespecified
threshold for efficacy and safety. Top-line results are anticipated in the second quarter of 2026.

[6]
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Experimental Protocols
Assessment of Pruritus

The primary endpoint in both the VANTAGE and VISTAS trials is the change in pruritus from
baseline. This is assessed using the Adult ItchRO (ltch Reported Outcome) scale, a patient-
reported numerical rating scale (NRS).

Protocol:

e Instrument: Adult ItchRO, a validated 11-point NRS where 0 represents "no itch" and 10
represents "worst itch imaginable.”

e Frequency: Patients record their worst itch intensity over the past 24 hours once daily using
an electronic diary.

o Data Analysis: The weekly average of the daily scores is calculated. The primary efficacy
analysis compares the mean change in this weekly average from baseline to a predefined
time point (e.g., weeks 17-28 in the VANTAGE study) between the Volixibat and placebo
groups.[3]

Measurement of Serum Bile Acids

A key secondary endpoint is the change in serum bile acid levels.

Protocol:

Sample Collection: Fasting blood samples are collected from patients at baseline and at
specified time points throughout the study.

o Sample Processing: Serum is separated by centrifugation.

» Analytical Method: Total serum bile acids are quantified using a validated enzymatic
colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

» Data Analysis: The percentage change from baseline in total serum bile acid concentration is
calculated for each patient and compared between treatment groups.
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Clinical Trial Workflow

The clinical trials for Volixibat generally follow a standard workflow for a randomized, double-
blind, placebo-controlled study.
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Volixibat Clinical Trial Workflow
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Conclusion

Volixibat represents a promising therapeutic approach for cholestatic liver diseases, with a well-
defined mechanism of action and encouraging interim clinical trial data. Its intellectual property
is strategically focused on methods of use and formulation, providing a solid foundation for its
continued development. As the VANTAGE and VISTAS trials progress, the full dataset will
provide a more comprehensive understanding of Volixibat's efficacy and safety profile,
potentially offering a much-needed treatment option for patients with PSC and PBC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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